molecular formula C5H4BrN3 B595824 5-Bromo-1-methyl-1H-pyrazole-4-carbonitrile CAS No. 1269293-80-2

5-Bromo-1-methyl-1H-pyrazole-4-carbonitrile

Cat. No. B595824
CAS RN: 1269293-80-2
M. Wt: 186.012
InChI Key: BFZMLKFSKFFWCY-UHFFFAOYSA-N
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Description

“5-Bromo-1-methyl-1H-pyrazole-4-carbonitrile” is a chemical compound with the molecular formula C5H4BrN3 . It is used as a pharmaceutical intermediate .


Molecular Structure Analysis

The molecular structure of “5-Bromo-1-methyl-1H-pyrazole-4-carbonitrile” consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. One of the carbon atoms is substituted with a bromine atom and a methyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-Bromo-1-methyl-1H-pyrazole-4-carbonitrile” include a density of 1.7±0.1 g/cm3, a boiling point of 319.2±27.0 °C at 760 mmHg, and a flash point of 146.8±23.7 °C .

Scientific Research Applications

Applications in Photophysical and Quantum Chemical Analysis

5-Bromo-1-methyl-1H-pyrazole-4-carbonitrile and its derivatives have been extensively studied for their unique photophysical properties and potential applications in quantum chemical analysis. For instance, Mati et al. (2012) investigated the geometrical isomers of a biologically significant pyrazoline derivative encapsulated in β-cyclodextrin nanocavity, highlighting the explicit spectral response and solvatochromic behavior of these isomers, thereby showcasing their potential in photophysical and quantum chemical applications (Mati, S. S., Sarkar, S., Sarkar, P., & Bhattacharya, S., 2012).

Role in Synthetic Chemistry and Unexpected Reactions

In the realm of synthetic chemistry, this compound has played a pivotal role. Faria et al. (2013) detailed the synthesis of new tetrazole derivatives from carbonitriles, highlighting the unexpected formation of pyrazolopyrimidines during the process, which adds a layer of complexity and potential in synthetic applications (Faria, J. V., Santos, M. S., Vegi, P. F., Borges, J. C., & Bernardino, A. M., 2013).

Corrosion Inhibition and Surface Adsorption Properties

Notably, derivatives of 5-Bromo-1-methyl-1H-pyrazole-4-carbonitrile have been found to possess corrosion inhibition and surface adsorption properties. Hameed et al. (2020) discussed how these compounds can effectively inhibit corrosion on C-steel surfaces in acidic environments, making them valuable in industrial applications (Hameed, R. A., Al-Bagawi, A., Shehata, H., Shamroukh, A. H., & Abdallah, M., 2020).

Antiviral and Antimicrobial Properties

Furthermore, research has highlighted the antiviral and antimicrobial properties of certain derivatives. Rashad et al. (2009) conducted a study on the anti-HSV-1 evaluation of some pyrazoles and fused pyrazolopyrimidines derived from 5-Amino-1-substituted-1H-pyrazole-4-carbonitrile, revealing promising antiviral activity against herpes simplex virus type-1 (Rashad, A. E., Hegab, M. I., Abdel-Megeid, R. E., Fathalla, N., & Abdel-Megeid, F. M. E., 2009). Additionally, Al‐Azmi & Mahmoud (2020) reported the synthesis of novel triazolyl and pyrazole-4-carbonitrile derivatives with evaluated antimicrobial activities (Al‐Azmi, A., & Mahmoud, H., 2020).

Safety and Hazards

“5-Bromo-1-methyl-1H-pyrazole-4-carbonitrile” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

properties

IUPAC Name

5-bromo-1-methylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrN3/c1-9-5(6)4(2-7)3-8-9/h3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFZMLKFSKFFWCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30700107
Record name 5-Bromo-1-methyl-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30700107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-1-methyl-1H-pyrazole-4-carbonitrile

CAS RN

1269293-80-2
Record name 5-Bromo-1-methyl-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30700107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-1-methyl-1H-pyrazole-4-carbonitrile
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